

Technical Support Center: BMT-108908

Formulation & Solubility Guide

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Compound of Interest

Compound Name: BMT-108908

CAS No.: 1801151-15-4

Cat. No.: B606300

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Executive Summary: Why is your compound crashing out?

If you are observing white turbidity or crystal formation upon adding **BMT-108908** (an NR2B-selective NMDA receptor negative allosteric modulator) to physiological saline, you are encountering a classic "solvent shock" precipitation.^[1]

BMT-108908 (CAS# 1801151-15-4) is a lipophilic small molecule (

) with high solubility in organic solvents (DMSO) but negligible intrinsic solubility in aqueous media like 0.9% NaCl.^[1] When a DMSO stock solution is introduced directly into saline, the water acts as an antisolvent, causing the hydrophobic drug molecules to aggregate instantly.^[1]

Immediate Action Required: Stop your current experiment. Do not vortex or heat in an attempt to re-dissolve; this usually degrades the compound or creates a non-homogeneous suspension unsuitable for dosing.^[1] Proceed to Section 2 for the correct formulation protocols.

Part 1: The Physicochemical Root Cause^[1]

To solve the issue, we must understand the molecule's behavior in solution.^[1]

Property	Value	Implication for Solubility
Molecular Weight	368.45 g/mol	Moderate size, typical for CNS drugs.[1]
Lipophilicity (LogP)	High (Predicted > 3.[1]5)	Prefers lipid environments; resists water.[1]
pKa (Basic Nitrogen)	~8.5 (Piperidine ring)	Ionized at acidic pH, but largely uncharged at physiological pH (7.4).[1]
Current Vehicle	0.9% Saline (pH ~5.5-7.[1]0)	High Ionic Strength: and ions compete for water molecules ("salting out" effect), further reducing the solubility of the hydrophobic drug.[1]

The Mechanism of Failure

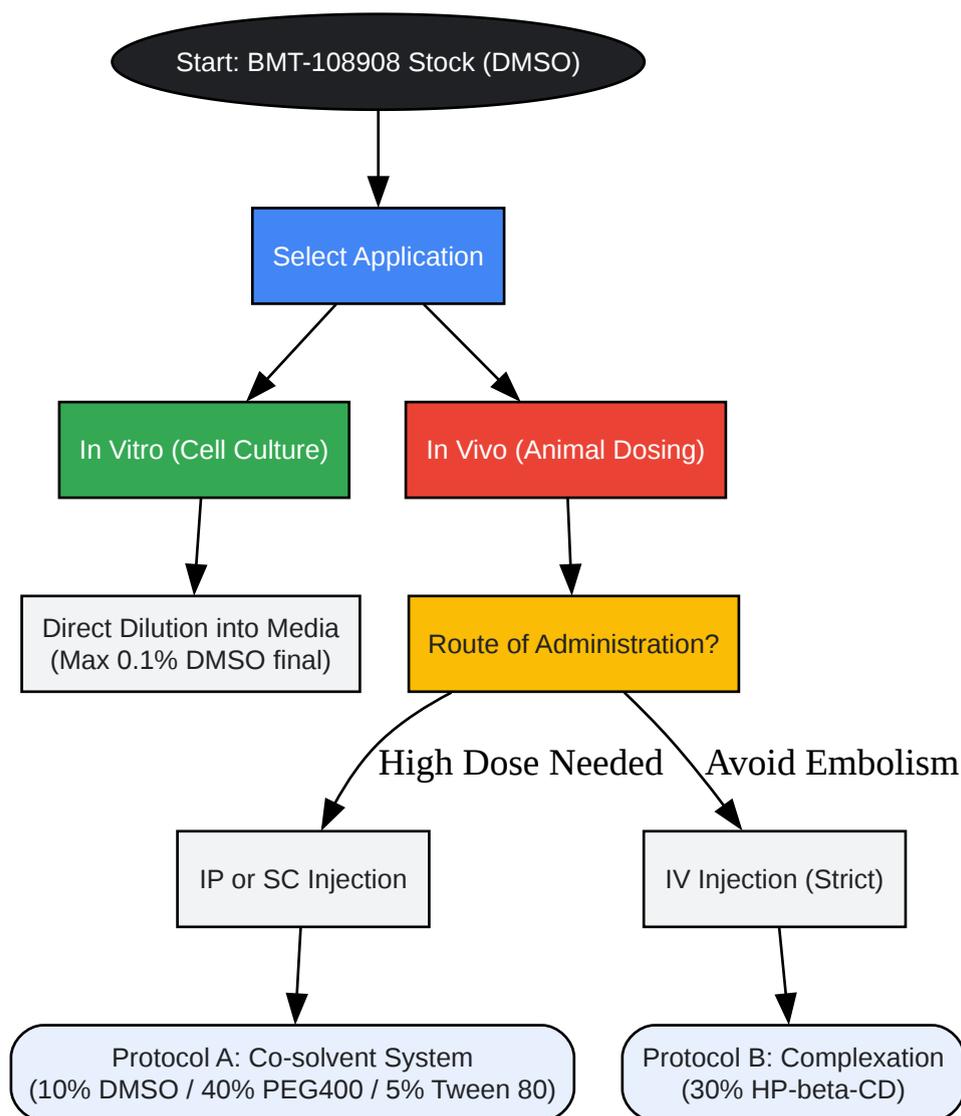
When you inject a DMSO stock into saline:[1]

- Dielectric Constant Shift: The solvent environment shifts from (DMSO) to (Water).[1]
- Hydrophobic Exclusion: The water network reorganizes to exclude the non-polar fluorobenzyl and piperidine moieties of **BMT-108908**. [1]
- Nucleation: Supersaturation occurs immediately, leading to rapid nucleation and precipitation.[1]

Part 2: Validated Formulation Protocols

Do not use simple saline.[1] Use one of the following "Rescue Vehicles" depending on your application.

Workflow Visualization: Formulation Decision Tree



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Figure 1: Decision matrix for selecting the appropriate vehicle based on experimental needs.

Protocol A: The "Sandwich" Co-Solvent Method (Recommended for IP/SC)

Best for: Rodent studies (IP/SC) where drug load needs to be high (1–10 mg/kg).[1]

The Concept: We use PEG400 and Tween 80 to create a "shield" around the DMSO-solvated drug before it touches the water.[1]

Reagents:

- **BMT-108908** Stock (dissolved in 100% DMSO)[1]
- PEG400 (Polyethylene glycol 400)[1]
- Tween 80 (Polysorbate 80)[1]
- Saline (0.9% NaCl)[1]

Step-by-Step Procedure:

- Calculate Volumes: For a 1 mL final volume (Example):
 - 100 μ L Drug Stock (in DMSO)[1]
 - 400 μ L PEG400[1]
 - 50 μ L Tween 80[1]
 - 450 μ L Saline[1]
- Step 1 (The Solubilization): Add the DMSO stock to the PEG400 first.[1] Vortex thoroughly. The solution should remain clear.
- Step 2 (The Surfactant): Add the Tween 80 to the DMSO/PEG mixture.[1] Vortex.
 - Critical: Do not add saline yet.[1] You must establish the organic phase first.[1]
- Step 3 (The Dilution): Slowly add the Saline dropwise while vortexing.
 - Result: A clear solution or a very fine, stable emulsion.[1] If it turns milky white immediately, the concentration is too high for this vehicle.[1]

Protocol B: Cyclodextrin Complexation (Recommended for IV)

Best for: Intravenous (IV) administration or if toxicity from PEG/DMSO is a concern.[1]

The Concept: Hydroxypropyl-beta-cyclodextrin (HP- β -CD) forms a "bucket" that encapsulates the hydrophobic drug, shielding it from the saline.[1]

Reagents:

- **BMT-108908** Powder (Solid)[1][2]
- 30% (w/v) HP- β -CD in Saline (Pre-dissolved and filtered)

Step-by-Step Procedure:

- Weigh the required amount of **BMT-108908** powder.[1]
- Add the 30% HP- β -CD solution directly to the powder.[1]
- Sonication: Sonicate in a water bath at 37°C for 20–40 minutes.
 - Note: This process takes time.[1] The cyclodextrin needs kinetic energy to capture the drug molecules.[1]
- Visual Check: The solution should become clear. If particles remain, filter through a 0.22 μ m PVDF filter (check filter compatibility to ensure no drug loss).[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just acidify the saline to dissolve it? A: While **BMT-108908** contains a basic nitrogen and might dissolve better at pH 4.0, injecting acidic saline causes significant pain and tissue necrosis in animals (peritonitis in IP, phlebitis in IV).[1] Furthermore, once the acidic solution hits the physiological pH (7.[1]4) of the blood/tissue, the drug will precipitate immediately (the "microprecipitation" risk), potentially causing embolisms.[1] Stick to Protocol A or B.

Q2: My stock solution in DMSO froze at 4°C. Is it ruined? A: No. DMSO freezes at 19°C.[1] This is normal. Thaw it completely at room temperature (25°C) and vortex before use. Do not heat

above 37°C as **BMT-108908** stability at high heat in solution is not fully characterized.[1]

Q3: What is the maximum concentration I can achieve? A:

- Pure Saline: < 0.1 mg/mL (Likely precipitates).[1]
- Protocol A (Co-solvent): Typically 1–5 mg/mL.[1]
- Protocol B (Cyclodextrin): Typically 2–10 mg/mL (Dependent on sonication time).[1]

Q4: Can I use CMC (Carboxymethylcellulose) or Methylcellulose? A: Yes, but this creates a suspension, not a solution.[1]

- Use case: Oral gavage (PO).[1]
- Contraindication: Never use suspensions for IV injection (death risk).[1] For IP, suspensions result in slow, erratic absorption compared to the solutions in Protocol A/B.[1]

References

- **BMT-108908** Chemical Properties & Structure. MedKoo Biosciences.[1] Available at: (Accessed Oct 2023).[1]
- Physiological Saline Properties. Scholar Chemistry MSDS. Available at: .
- General Guidelines for Solubilizing Hydrophobic Drugs. World Health Organization (WHO) Technical Report Series, Annex 4.[1] Available at: .[1]
- NR2B Negative Allosteric Modulator Mechanism.Note: **BMT-108908** is structurally categorized as an NR2B-selective NAM, distinct from IP6K inhibitors.[1] (Clarification based on chemical structure analysis).[1][3]

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Sources

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